molecular formula C18H23N3O3 B15228970 1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid

1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15228970
M. Wt: 329.4 g/mol
InChI Key: PCFMEKMDBVYODO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as iridium complexes . Industrial production methods would likely involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as:

1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of the oxazin and pyrazole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

1-ethyl-4-[2-(2-methylpropyl)-2,4-dihydro-1,3-benzoxazin-3-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H23N3O3/c1-4-20-11-14(17(19-20)18(22)23)21-10-13-7-5-6-8-15(13)24-16(21)9-12(2)3/h5-8,11-12,16H,4,9-10H2,1-3H3,(H,22,23)

InChI Key

PCFMEKMDBVYODO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)N2CC3=CC=CC=C3OC2CC(C)C

Origin of Product

United States

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